(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Description
The compound (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid consists of two distinct moieties:
- Part A: (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid, a modified arginine derivative. This structure features a guanidino-like group (diaminomethylideneamino) at the fifth carbon of the pentanoic acid backbone, critical for interactions with enzymes like arginase or nitric oxide synthase (NOS) .
- Part B: 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid, a heterocyclic-sulfanyl acetic acid derivative.
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7N3O2S/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-6-5(8-7-3)11-2-4(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H2,1H3,(H,9,10)(H,6,7,8)/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMJGYSTGFIGW-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)SCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the amino acid and triazole components. The amino acid component can be synthesized through standard peptide synthesis techniques, while the triazole derivative is often prepared via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis reactors and specialized equipment for handling the triazole synthesis. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing triazole moiety.
Reduction: The compound can be reduced to alter the amino acid component.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound has shown potential in various biological applications:
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values as low as 20 nM against MOLT-4 cells, suggesting strong potential for development as an anticancer agent.
Neuroprotective Effects
In neurodegenerative disease models, the compound has been shown to protect neuronal cells from oxidative stress. It reduces cell death in oxidative damage models, highlighting its potential as a neuroprotective agent.
Enzyme Inhibition
The compound acts as an inhibitor for key enzymes involved in metabolic pathways. Notably, it inhibits glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are critical in purine biosynthesis .
Peptide Synthesis
Due to its amino acid structure, the compound can participate in peptide bond formation, allowing it to be used as a building block for synthesizing more complex peptides and proteins .
Pharmaceutical Development
The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its unique interactions with biological macromolecules make it a candidate for developing new drugs targeting specific diseases .
Case Study 1: Inhibition of Cancer Cell Growth
A study conducted on Detroit 98 and L cells demonstrated that the compound inhibited cell growth with IC50 values ranging from 0.018 to 2 µM. This suggests a strong potential for development as an anticancer agent.
Case Study 2: Neuroprotective Effects
In research focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress. Findings indicated that it significantly reduced cell death in models of oxidative damage, showcasing its neuroprotective properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino Acid Derivatives (Part A)
Structural Analogues and Enzymatic Inhibition
- L-Arginine: The parent amino acid serves as a substrate for NOS and arginase. Modifications to its side chain alter enzyme affinity. For example: (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid (Compound 1): A sulfur-containing arginine analogue () inhibits neuronal NOS via covalent modification of the heme cofactor. Oxidation to sulfinyl (Compound 2) or sulfonyl (Compound 3) derivatives reduces potency, highlighting the importance of sulfur oxidation state . A1P, A4P, APP (): These 2-aminoimidazole derivatives extend the arginine side chain by one carbon. A1P (IC₅₀ = 0.8 μM) and A4P (IC₅₀ = 1.2 μM) show stronger arginase I inhibition than native arginine (IC₅₀ > 100 μM), attributed to imidazole coordination with manganese in the enzyme’s active site .
Table 1: Inhibitory Activity of Arginine Analogues Against Arginase I
Heterocyclic-Sulfanyl Acetic Acid Derivatives (Part B)
Anti-Inflammatory and Anti-Exudative Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): These derivatives exhibit anti-exudative activity in carrageenan-induced edema models. At 10 mg/kg, select compounds achieve 45–60% inhibition, comparable to diclofenac (8 mg/kg, 65% inhibition) .
- 5-Methyl-1H-1,2,4-triazole-3-sulfanyl Group : The methyl substitution enhances lipophilicity and metabolic stability compared to unsubstituted triazoles. For example, C F2–C F4 () with isoxazole or thiazole sulfamoyl groups show varied pharmacokinetic profiles .
Table 2: Anti-Exudative Activity of Triazole-Sulfanyl Derivatives
| Compound | Structure | % Inhibition (10 mg/kg) | Reference |
|---|---|---|---|
| Target Compound B | 5-Methyltriazole-sulfanyl | Pending | – |
| Diclofenac Sodium | Reference drug | 65 | |
| 3.12 () | Furan-triazole derivative | 58 |
Research Findings and Implications
- Enzyme Specificity: The diaminomethylideneamino group in Part A may enhance binding to arginase’s binuclear manganese center compared to boronic acid-based inhibitors (e.g., ABH, IC₅₀ = 0.2 μM) .
- Synthetic Accessibility : Thiol-disulfide exchange () and oxidative methods () provide scalable routes for modifying sulfur-containing analogues .
Biological Activity
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid, also known as arginine, is a semi-essential amino acid with significant biological roles. The compound under consideration, which includes a triazole derivative, may exhibit unique biological activities due to the presence of both amino and sulfur-containing groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H36N4O16Zn
- Molecular Weight : 629.876 g/mol
- CAS Number : 147310-67-6
- Nitric Oxide Production : Arginine is a precursor for nitric oxide (NO) synthesis via nitric oxide synthase (NOS). NO plays critical roles in vasodilation, neurotransmission, and immune response .
- Cell Signaling : The compound may influence various signaling pathways through modulation of protein synthesis and cell proliferation .
- Antioxidant Activity : The presence of sulfur in the triazole moiety may enhance antioxidant properties, potentially protecting cells from oxidative stress.
1. Cardiovascular Effects
Arginine supplementation has been shown to improve endothelial function by enhancing NO production, leading to better blood flow and reduced blood pressure. Clinical studies indicate that arginine can benefit patients with cardiovascular diseases by improving vascular health .
2. Immune Response Modulation
Research suggests that arginine plays a vital role in immune function by supporting the proliferation of T-cells and enhancing macrophage activity. This effect is particularly relevant in conditions such as sepsis and chronic infections .
3. Neuroprotective Effects
The neuroprotective potential of arginine has been investigated in models of neurodegeneration. Its ability to increase NO levels may contribute to neuronal survival and function during oxidative stress conditions.
Case Study 1: Cardiovascular Health
In a double-blind randomized controlled trial involving patients with coronary artery disease, arginine supplementation resulted in significant improvements in endothelial function and reduced angina symptoms over a six-month period .
Case Study 2: Immune Function in Sepsis
A study involving critically ill patients demonstrated that arginine supplementation improved immune responses and reduced mortality rates compared to control groups receiving standard care alone .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Evidence Level |
|---|---|---|
| Cardiovascular Health | Enhances NO production | High |
| Immune Response | Supports T-cell proliferation | Moderate |
| Neuroprotection | Reduces oxidative stress | Moderate |
| Antioxidant Activity | Scavenges free radicals | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
